molecular formula C11H14ClNO2 B8099073 (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

Cat. No.: B8099073
M. Wt: 227.69 g/mol
InChI Key: JWFHIBQJYLHPGI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a chlorine atom on the phenyl ring and an amino group on the pentanoic acid chain

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from 4-chlorobenzaldehyde. The process involves the formation of an intermediate Schiff base followed by reduction and subsequent amino acid chain elongation.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles like hydroxide ions in a substitution reaction.

Major Products Formed:

  • Oxidation: Formation of amine oxide derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a substrate in enzymatic studies and can be used to investigate enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, influencing their activity and leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a pentanoic acid chain.

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring.

Uniqueness: (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups, which can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-5-(4-chlorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHIBQJYLHPGI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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